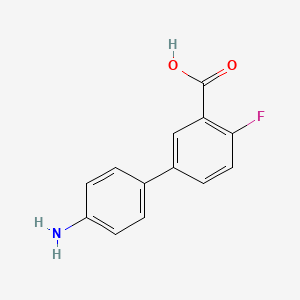

5-(4-Aminophenyl)-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Aminophenyl)-2-fluorobenzoic acid, also known as 5-Amino-2-fluorobenzoic acid, is an organic compound with a wide range of applications in the fields of medicinal chemistry and drug discovery. It is a fluorinated aromatic carboxylic acid which is used as a starting material in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. The compound is also used as a reagent in organic synthesis, as a building block for the synthesis of heterocyclic compounds, and as a substrate for the generation of fluorophores.

Aplicaciones Científicas De Investigación

Homogeneous Assays: Boronic acids interact with diols (such as sugars) and strong Lewis bases (like fluoride or cyanide anions). This interaction allows their use in homogeneous assays, where they can detect specific analytes within a sample.

Heterogeneous Detection: Boronic acids also find applications in heterogeneous detection. They can be incorporated into sensing materials (e.g., biosensors) or used to detect analytes within the bulk sample.

Protein Manipulation and Modification: The interaction of boronic acids with diols enables their use in protein labeling, manipulation, and modification. Researchers have explored their role in studying protein-protein interactions and post-translational modifications.

Therapeutics Development: Boronic acids have potential therapeutic applications. They can be used in drug design, particularly for targeting specific proteins or enzymes. Their reversible binding to diols allows for controlled drug release.

Electrophoresis of Glycated Molecules: Researchers have employed boronic acids in electrophoresis techniques to separate and analyze glycated molecules. This is especially relevant in diabetes research.

Microparticles and Polymers: Boronic acids serve as building blocks for microparticles used in analytical methods. Additionally, they are incorporated into polymers for controlled insulin release.

Fluorescence and Electrochemical Sensors

Pure sensing applications represent a major focus in boronic acid research. Fluorescent and electrochemically active derivatives of boronic acids have been developed for various sensing systems. These sensors have practical applications, including subcutaneous in vivo glucose monitoring .

Other Potential Applications

While the above areas are well-established, researchers continue to explore novel applications for boronic acids. These include their role in carbohydrate chemistry, glycobiology, and pollutant removal .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

The presence of the amino and carboxylic acid groups may allow for such interactions .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Pharmacokinetics

The presence of the carboxylic acid group may influence its solubility and absorption, while the amino groups may be involved in its metabolism .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(4-Aminophenyl)-2-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

5-(4-aminophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALRDBNKEGEYSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718360 |

Source

|

| Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-2-fluorobenzoic acid | |

CAS RN |

1345471-46-6 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)